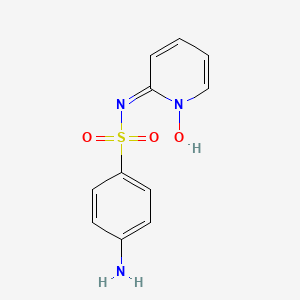
Sulfapyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfapyridine N-oxide is a derivative of sulfapyridine, a sulfonamide antibiotic Sulfapyridine itself has been used in the treatment of various bacterial infections and inflammatory diseases
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfapyridine N-oxide can be synthesized through the oxidation of sulfapyridine. Common oxidizing agents used for this transformation include hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as rhenium-based catalysts or titanium silicalite in a packed-bed microreactor .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Sulfapyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent sulfapyridine.
Substitution: N-oxide compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfapyridine.
Substitution: Various substituted sulfapyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Sulfapyridine N-oxide is significant in medicinal chemistry due to its potential therapeutic effects and its role as a prodrug.
Therapeutic Uses
This compound has been studied for its antioxidant properties, particularly in scavenging reactive oxygen species (ROS). Research indicates that while sulfapyridine itself has limited scavenging activity, its derivatives can effectively mitigate oxidative stress associated with inflammatory diseases .
Case Study: Inflammatory Bowel Disease
this compound is part of the prodrug sulfasalazine, used to treat inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The mechanism involves the release of 5-aminosalicylic acid (5-ASA), which exhibits strong antioxidant properties and helps reduce inflammation .
Environmental Applications
This compound has also been investigated for its role in environmental remediation, particularly in removing contaminants from water.
Removal Efficiency
Recent studies have demonstrated effective methods for removing sulfapyridine from contaminated water using composite ultrafiltration membranes combined with activated carbon. This approach achieved a removal efficiency of over 92%, showcasing the compound's significance in environmental cleanup efforts .
Table 1: Removal Efficiency of Sulfapyridine from Water
| Method | Removal Efficiency (%) |
|---|---|
| Ultrafiltration Membrane Only | 56.26 |
| Activated Carbon Only | Low |
| Combined Method (Membrane + AC) | 92.67 |
Biosensing Applications
The development of biosensors for detecting sulfapyridine has gained attention due to its relevance in pharmacokinetics and environmental monitoring.
Magneto-Biosensor Development
A novel biosensor based on integrated bio micro-electromechanical systems (Bio-MEMS) has been developed for sensitive detection of this compound. This biosensor utilizes magnetic nanoparticles to enhance sensitivity and specificity in detecting low concentrations of the compound in biological samples .
Case Study: Sensitivity Improvement
The use of magnetic nanoparticles significantly improved the detection limits compared to traditional methods, demonstrating the potential for real-time monitoring of sulfapyridine levels in clinical settings.
Mechanism of Action
The mechanism of action of sulfapyridine N-oxide involves its interaction with bacterial enzymes. Similar to sulfapyridine, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Sulfapyridine: The parent compound, used as an antibacterial agent.
Sulfasalazine: A prodrug that is metabolized into sulfapyridine and 5-aminosalicylic acid, used to treat inflammatory bowel disease.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Uniqueness: Sulfapyridine N-oxide is unique due to its N-oxide functional group, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H11N3O3S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(1-hydroxypyridin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H11N3O3S/c12-9-4-6-10(7-5-9)18(16,17)13-11-3-1-2-8-14(11)15/h1-8,15H,12H2/b13-11- |
InChI Key |
POXFXLAMAIJLDM-QBFSEMIESA-N |
Isomeric SMILES |
C1=C/C(=N/S(=O)(=O)C2=CC=C(C=C2)N)/N(C=C1)O |
Canonical SMILES |
C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)N)N(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















